molecular formula C8H11N3O4 B12913531 2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one CAS No. 61456-91-5

2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one

Cat. No.: B12913531
CAS No.: 61456-91-5
M. Wt: 213.19 g/mol
InChI Key: NVGCJYWSYDNWHP-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one is a chemical compound belonging to the pyrimidinone family This compound is characterized by a pyrimidine ring substituted with a butan-2-yl group, a hydroxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like high-pressure liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of certain enzymes or receptors, leading to various biological effects. The hydroxy and nitro groups play crucial roles in its binding affinity and specificity towards these targets .

Properties

CAS No.

61456-91-5

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

2-butan-2-yl-4-hydroxy-5-nitro-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11N3O4/c1-3-4(2)6-9-7(12)5(11(14)15)8(13)10-6/h4H,3H2,1-2H3,(H2,9,10,12,13)

InChI Key

NVGCJYWSYDNWHP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC(=C(C(=O)N1)[N+](=O)[O-])O

Origin of Product

United States

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